N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Overview
Description
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a chemical compound with the molecular formula C8H6F3NO. It is derived from 2,2,2-Trifluoroacetophenone, which is known for its applications in organic synthesis and as a starting material for various chemical reactions. The oxime derivative is formed by the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C. The product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes with different functional groups.
Scientific Research Applications
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: The parent compound, used in similar applications but lacks the oxime functionality.
2,2,2-Trifluoro-1-phenylethanol: A reduction product of 2,2,2-Trifluoroacetophenone, used in different synthetic pathways.
4’-Bromo-2,2,2-trifluoroacetophenone: A halogenated derivative with distinct reactivity and applications.
Uniqueness
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of both the trifluoromethyl and oxime groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The oxime group provides additional reactivity, allowing for further functionalization and derivatization .
Properties
IUPAC Name |
(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWYJVGKNCDJJ-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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